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Abstract

This technical guide provides a comprehensive overview of the available physicochemical and
thermodynamic property data for Diethyl allyl phosphate (DEAP). While extensive
experimental thermodynamic data such as enthalpy, entropy, and Gibbs free energy for Diethyl
allyl phosphate are not readily available in the current literature, this document compiles the
existing physical property data. Furthermore, it outlines standard experimental and
computational methodologies that are employed for the determination of thermodynamic
properties of organophosphate compounds. This guide also includes a detailed synthesis
protocol for the related isomer, Diethyl allylphosphonate, due to the prevalence of this
compound in published research. The intention is to equip researchers and professionals in
drug development and materials science with a foundational understanding of Diethyl allyl
phosphate and to provide established methods for further investigation of its thermodynamic
characteristics.

Introduction

Diethyl allyl phosphate (CAS No: 3066-75-9) is an organophosphate ester that finds
application as a flame retardant and as a reagent in organic synthesis, particularly in palladium-
catalyzed reactions where it can act as a hydrogen acceptor.[1] Its molecular structure,
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featuring a phosphate group attached to an allyl moiety, imparts unique reactivity and
properties that are of interest in various chemical and industrial applications, including polymer
chemistry and the synthesis of biologically active molecules.[2]

Despite its utility, a comprehensive public database of its thermodynamic properties is notably
absent. This guide aims to consolidate the known physical data and provide a framework for
the experimental and theoretical determination of its thermodynamic parameters, which are
crucial for process design, safety analysis, and understanding its reaction kinetics and
equilibria.

Physicochemical Properties of Diethyl Allyl
Phosphate

The available physical and chemical properties for Diethyl allyl phosphate are summarized in
the table below. These data are primarily sourced from chemical suppliers and material safety
data sheets.

Property Value Reference(s)
Molecular Formula C7H1504P

Molecular Weight 194.17 g/mol

CAS Number 3066-75-9

Appearance Colorless to light yellow liquid [3]

Boiling Point 45-46 °C (lit.) [3]

Density 1.09 g/mL at 25 °C (lit.) [3]

Refractive Index (n20/D) 1.422 (lit.) [2]

Flash Point >230 °F (>110 °C) - closed cup  [3]

Storage Temperature 2-8°C, stored under nitrogen [3]

Synthesis of Organophosphorus Esters: Diethyl
Allyl Phosphate and Diethyl Allylphosphonate
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While a specific, detailed experimental protocol for the synthesis of Diethyl allyl phosphate is
not extensively documented in readily available literature, a general method involves the
reaction of ethanol with phosphorus oxychloride (POCI3).[3]

Due to the prevalence of its isomer, Diethyl allylphosphonate, in the scientific literature, a
detailed experimental protocol for its synthesis is provided below. It is crucial to note that
Diethyl allylphosphonate (CAS: 1067-87-4) and Diethyl allyl phosphate (CAS: 3066-75-9) are
distinct molecules with different structures and potentially different properties.

Experimental Protocol: Synthesis of Diethyl
Allylphosphonate

The synthesis of Diethyl allylphosphonate is commonly achieved through the Michaelis-
Arbuzov reaction.[4]

Materials:

Triethyl phosphite (freshly distilled)

Allyl bromide

Nitrogen gas

Round-bottomed flask

Reflux condenser

Heating mantle

Distillation apparatus
Procedure:[4]

o Around-bottomed flask is equipped with a reflux condenser and placed under a nitrogen
atmosphere.

o Freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol)
are added to the flask.
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e The reaction mixture is heated to 71 °C for 3 hours.

» After the reaction is complete, the excess allyl bromide is removed by distillation, heating the
crude mixture to approximately 120 °C for 2 hours.

e The resulting product, Diethyl allylphosphonate, is obtained as a colorless oil. The reported
yield is 98%.

e The purity of the product can be confirmed using techniques such as Thin Layer
Chromatography (TLC) and Gas Chromatography (GC).

Triethyl phosphite + Heat to 71°C for 3h Distill off excess Diethyl allylphosphonate Purity Analysis
Allyl bromide (Michaelis-Arbuzov Reaction) Allyl bromide (120°C, 2h) (Colorless oil) (TLC, GC)

Click to download full resolution via product page

Synthesis workflow for Diethyl allylphosphonate.

Methodologies for Determining Thermodynamic
Properties

The determination of thermodynamic properties such as enthalpy of formation, entropy, and
Gibbs free energy is fundamental to understanding the chemical behavior of a compound.
Although specific data for Diethyl allyl phosphate is lacking, the following experimental and
computational methods are standard approaches for obtaining such information for
organophosphorus compounds.

Experimental Methods

Experimental determination of thermodynamic data often involves calorimetry and other
analytical techniques.

o Calorimetry:

o Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the
standard enthalpy of formation can be calculated.
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o Solution Calorimetry: Measures the enthalpy change upon dissolving a substance, which
can be used in thermochemical cycles to determine enthalpies of formation.

o Adiabatic Calorimetry: Measures heat capacity as a function of temperature, which can be
used to determine changes in enthalpy and entropy.

o Differential Scanning Calorimetry (DSC): A thermoanalytical technique to measure heat
flow associated with transitions in a material as a function of temperature or time. It can be
used to determine heat capacities and enthalpies of phase transitions.

o Vapor Pressure Measurements: Techniques like the static or effusion method can be used to
measure vapor pressure at different temperatures. These data can be used to calculate the
enthalpy of vaporization via the Clausius-Clapeyron equation.

Experimental Determination
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Experimental methods for thermodynamic property determination.

Computational Methods

With the advancement of computational chemistry, theoretical calculations provide a powerful
tool for estimating thermodynamic properties, especially when experimental data is scarce.

e Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical
methods can be used to calculate the electronic structure of a molecule. From this,
properties such as the optimized geometry, vibrational frequencies, and electronic energy
can be determined. Statistical mechanics can then be applied to calculate thermodynamic
properties like enthalpy, entropy, and Gibbs free energy.[1]

o Group Additivity Methods: These are semi-empirical methods that estimate thermodynamic
properties by summing the contributions of individual functional groups within a molecule.
While less accurate than high-level quantum calculations, they are computationally
inexpensive and useful for initial estimations.[1]
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Computational methods for thermodynamic property determination.
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Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the direct
involvement of Diethyl allyl phosphate in biological signaling pathways. While inorganic
phosphate is a well-known signaling molecule, the biological activity of specific
organophosphate esters like Diethyl allyl phosphate is diverse and compound-specific.
Organophosphates are known to interact with various biological targets, often through the
inhibition of enzymes such as acetylcholinesterase. However, without specific studies on
Diethyl allyl phosphate, any discussion on its role in signaling would be speculative. Further
research is required to elucidate any potential interactions with biological systems and its
mechanism of action at the molecular level.

Conclusion

This technical guide has summarized the currently available physicochemical data for Diethyl
allyl phosphate and highlighted the significant gap in the literature regarding its experimental
thermodynamic properties. The provided standard methodologies for both experimental and
computational determination of these properties offer a roadmap for future research. A detailed
synthesis protocol for the related, and more frequently studied, isomer Diethyl allylphosphonate
has also been presented for reference. For researchers and professionals in drug development
and materials science, a thorough understanding of the thermodynamic properties of Diethyl
allyl phosphate will be essential for its effective and safe application. The information and
methodologies outlined herein provide a critical starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical
Properties of Diethyl Allyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041220#thermodynamic-properties-of-diethyl-allyl-
phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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